molecular formula C16H17NO B014779 1-Benzhydrylazetidin-3-ol CAS No. 18621-17-5

1-Benzhydrylazetidin-3-ol

Cat. No.: B014779
CAS No.: 18621-17-5
M. Wt: 239.31 g/mol
InChI Key: MMAJXKGUZYDTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) is a four-membered azetidine derivative featuring a benzhydryl (diphenylmethyl) group at the 1-position and a hydroxyl (-OH) group at the 3-position. Its molecular formula is C₁₆H₁₇NO, with a molar mass of 239.31 g/mol . This compound is a key intermediate in pharmaceutical synthesis, notably in the production of beta-blockers like carvedilol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydrylazetidin-3-ol can be synthesized through several methods. One common approach involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. The hydroxyl group is then introduced through subsequent reactions. Another method involves the reaction of benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile, followed by quenching with water to isolate the mesylate intermediate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of reaction solutions, controlled temperature and pressure conditions, and purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydrylazetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Benzhydrylazetidin-3-ol features an azetidine ring substituted with a benzhydryl group, contributing to its distinct chemical behavior. The compound has a molecular weight of 239.31 g/mol and exhibits properties typical of both alcohols and azetidines, allowing for diverse chemical reactivity.

Antiviral Properties

Research has indicated that this compound may possess antiviral properties . Studies have focused on its activity against various viruses, suggesting its potential as a therapeutic agent. Although specific mechanisms of action remain under investigation, preliminary results show promise in targeting viral replication pathways.

Synthesis of Therapeutic Agents

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. For instance, it has been utilized in the preparation of azelnidipine, a dihydropyridine calcium antagonist used to treat hypertension. The synthesis involves multiple steps, including the use of dimethylaniline and epoxy chloropropane under controlled conditions to yield high purity products (greater than 99%) with significant yields (74%-77%) .

Material Science Applications

The compound's unique structural features enable its use in developing novel materials with specific properties. Its ability to form stable complexes with metals or other organic molecules can lead to advancements in material sciences, particularly in creating smart materials or catalysts for chemical reactions.

Synthetic Chemistry

Case Study: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated significant activity against certain viral strains. Researchers noted a reduction in viral load when treated with this compound, suggesting further investigation into its mechanism could lead to viable antiviral therapies.

Case Study: Synthesis of Azelnidipine

In the synthesis of azelnidipine using this compound as an intermediate, researchers reported high yields and purity levels while maintaining cost-effectiveness through solvent recycling and reduced energy consumption . This case highlights the compound's utility as a pharmaceutical building block.

Mechanism of Action

The mechanism of action of 1-Benzhydrylazetidin-3-ol involves its interaction with specific molecular targets. It acts as a nicotinic acetylcholine receptor agonist, binding to the receptor and modulating its activity. This interaction can influence various cellular pathways and physiological processes .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Melting Point : 106°C
  • Boiling Point : 353.8±42.0°C (predicted)
  • Safety : Classified as an irritant (Risk Code 36/37/38) to eyes, skin, and respiratory systems .

Synthesis : An optimized one-pot synthesis yields 80% purity and 99.3% chromatographic purity, avoiding chromatography and minimizing impurities . The process involves epoxide ring-opening by diphenylmethanamine, followed by chloride displacement to form the azetidine ring .

Structural Derivatives of 1-Benzhydrylazetidin-3-ol

The azetidine scaffold is highly modifiable. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Properties/Applications References
This compound 18621-17-5 -OH at C3, benzhydryl at N1 C₁₆H₁₇NO Intermediate for carvedilol synthesis
1-Benzhydrylazetidin-3-one 40320-60-3 Ketone (-C=O) at C3 C₁₆H₁₅NO Potential precursor for electrophilic reactions
1-Benzhydryl-3-ethylazetidin-3-ol 147293-65-0 -OH and ethyl (-CH₂CH₃) at C3 C₁₈H₂₁NO Increased lipophilicity for membrane penetration
1-Benzyhydryl-3-methylazetidin-3-amine 133891-52-8 -NH₂ and methyl (-CH₃) at C3 C₁₇H₂₀N₂ Enhanced basicity; potential CNS drug candidate
(1-Benzyhydrylazetidin-3-yl)dimethylamine 55438-79-4 -N(CH₃)₂ at C3 C₁₈H₂₂N₂ Improved solubility in organic solvents
This compound hydrochloride 90604-02-7 Hydrochloride salt of parent compound C₁₆H₁₈ClNO Enhanced aqueous solubility for formulations

Functional and Pharmacological Differences

  • Reactivity: The hydroxyl group in this compound enables Mitsunobu reactions and nucleophilic substitutions (e.g., phenoxy group introduction) . In contrast, the ketone in 1-Benzhydrylazetidin-3-one is electrophilic, suitable for condensations or reductions .
  • Lipophilicity : 3-Ethyl and 3-methyl derivatives exhibit higher logP values than the parent compound, favoring blood-brain barrier penetration .
  • Stability : The hydrochloride salt (CAS 90604-02-7) offers improved stability and handling compared to the free base .

Biological Activity

1-Benzhydrylazetidin-3-ol is a compound of significant interest in medicinal chemistry, primarily due to its biological activity and potential therapeutic applications. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C16H17NOC_{16}H_{17}NO and a molecular weight of 255.31 g/mol. The compound features an azetidine ring substituted with a benzhydryl group and a hydroxyl group, which are crucial for its biological activity.

Target Enzyme: Cytochrome P450 3A4 (CYP 3A4)
The primary target of this compound is the CYP 3A4 enzyme, which is pivotal in drug metabolism. This compound acts as an inhibitor of CYP 3A4, leading to alterations in the metabolism of various substrates processed by this enzyme. The inhibition can affect the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of other medications, potentially leading to drug interactions or enhanced therapeutic effects of co-administered drugs.

Biological Activity

This compound has been studied for its potential applications in various biological contexts:

  • Pharmacological Studies : Research indicates that this compound may modulate the endocannabinoid system through its interaction with α/β-hydrolase domain containing 6 (ABHD6), which hydrolyzes 2-arachidonoylglycerol (2-AG). This modulation can have implications for conditions such as epilepsy, neuropathic pain, and inflammation .
  • Neuroprotective Effects : In preclinical models, compounds that inhibit ABHD6 have shown promise in enhancing neuroprotective effects and reducing inflammation in traumatic brain injury models .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of ABHD6 : A study demonstrated that derivatives of this compound could serve as potent inhibitors of ABHD6. These inhibitors were shown to enhance 2-AG signaling in neuronal tissues, suggesting potential therapeutic benefits in neurodegenerative diseases .
  • Synthetic Pathways : Recent advancements have led to improved synthetic methods for producing this compound with high purity (99.3%) and yield (80%). These methods facilitate further research into its biological applications and therapeutic development .

Data Table: Comparison of Biological Activities

CompoundTarget EnzymeInhibition TypeBiological ActivityReference
This compoundCYP 3A4CompetitiveModulates drug metabolism
Derivatives of this compoundABHD6IrreversibleEnhances neuroprotection
Other azetidine derivativesVariousVariesPotential anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for unambiguous identification of 1-Benzhydrylazetidin-3-ol in synthetic products?

  • Methodological Answer : Combine NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry to confirm structural integrity. For example, the benzhydryl group (C₆H₅)₂CH- produces distinct aromatic proton signals (δ 7.2–7.4 ppm in ¹H NMR) and a characteristic C-N stretch (~1250 cm⁻¹ in IR). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 282.149) .

Q. How can researchers ensure safety when handling this compound in laboratory settings?

  • Methodological Answer : Follow H303+H313+H333 safety protocols: avoid inhalation/ingestion, use fume hoods, and wear PPE (gloves, goggles). Optimize synthetic steps to minimize intermediate exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Methodological Answer : The compound is typically synthesized via ring-opening reactions of azetidine precursors or Mitsunobu reactions involving benzhydryl alcohols. Key limitations include low yields (<50%) due to steric hindrance from the benzhydryl group and side reactions (e.g., epimerization). Catalytic methods using palladium or chiral auxiliaries are under investigation to improve efficiency .

Advanced Research Questions

Q. How can experimental design principles optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Apply DoE (Design of Experiments) to test variables:

  • Factors : Catalyst loading (e.g., Ru or Pd), solvent polarity (THF vs. DCM), temperature (-20°C to 25°C).
  • Responses : Enantiomeric excess (ee%, measured via chiral HPLC), yield.
  • Example Table :
CatalystSolventTemp (°C)ee%Yield (%)
Ru-BINAPTHF-208545
Pd-JosiPhosDCM259238
Statistical analysis (ANOVA) identifies optimal conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of literature data (e.g., kinase inhibition IC₅₀ values) to identify outliers. Replicate assays under standardized conditions (e.g., ATP concentration, pH). For example, discrepancies in CDK1 inhibition (Bae et al. vs. Sondhi et al.) may arise from assay interference by residual solvents. Use LC-MS purity checks (>98%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .

Q. How does the benzhydryl moiety influence the pharmacokinetic properties of this compound?

  • Methodological Answer : Perform in silico modeling (e.g., molecular docking, LogP calculations) to predict lipophilicity and blood-brain barrier penetration. Compare with experimental ADME data :

  • LogP : ~3.2 (high membrane permeability but risk of off-target binding).
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess metabolic stability.
    Structural modifications (e.g., replacing benzhydryl with smaller groups) can balance bioavailability and target specificity .

Q. What advanced spectroscopic methods characterize hydrogen-bonding interactions in this compound crystals?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D arrangement of the hydroxyl and azetidine groups. Complement with solid-state NMR (¹⁵N CPMAS) to probe hydrogen-bond networks. For example, the hydroxyl group forms intermolecular H-bonds with adjacent azetidine N-atoms, stabilizing the crystal lattice .

Q. Data-Driven Research Challenges

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound analogs targeting kinase inhibition?

  • Methodological Answer :

Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the azetidine ring.

Assay standardization : Use a panel of kinase assays (CDK1, GSK3β) with ATP concentrations fixed at Km values.

Data normalization : Express IC₅₀ values relative to staurosporine (positive control).
Multivariate regression identifies critical substituent effects .

Q. What computational tools predict the metabolic stability of this compound in preclinical models?

  • Methodological Answer : Deploy QSAR models (e.g., MetaSite, StarDrop) to simulate phase I/II metabolism. Validate predictions with in vitro microsomal assays (human/rat liver microsomes). Key findings:

  • Primary metabolites : Hydroxylation at the azetidine ring (C3 position).
  • Half-life (t₁/₂) : ~2.5 hours in human microsomes, suggesting need for prodrug strategies .

Q. How to address low aqueous solubility of this compound in formulation studies?

  • Methodological Answer : Test co-solvent systems (e.g., PEG-400/water) or nanoparticle encapsulation . For example:
FormulationSolubility (mg/mL)Stability (24h)
PEG-400 (30%)12.5>90%
Liposomal8.285%
Prioritize formulations with >90% solubility and no precipitate formation .

Properties

IUPAC Name

1-benzhydrylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAJXKGUZYDTHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940050
Record name 1-(Diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-17-5
Record name 1-Benzhydrylazetidin-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18621-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20940050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of diphenylmethanamine (16.2 g, 88.5 mmol) and 2-(chloromethyl)oxirane (8.19 g, 88.5 mmol) in dry EtOH was stirred at RT for 48 hours and then heated at reflux for 48 hour. The reaction mixture was concentrated under reduced pressure and the residue was stirred in acetone (300 mL) for 30 min. The resulting off-white solid precipitate was filtered, washed with cold acetone (100 mL), and dried in vacuo to obtain 1-benzhydrylazetidin-3-ol as white crystalline solid (11.0 g, 51% yield); LC-MS: 240.3 (M+H).
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzhydrylamine (200 ml, 1.16 mol) and epichlorohydrin (186 ml, 1 mol equiv) in methanol (600 ml) was stirred at room temperature for 5 days and then heated to 40° C. for 2 days. The solvent was then removed in vacuo, the residue dissolved in isopropyl alcohol (500 ml) and the solution heated under reflux for 6 hours. The solution was cooled to room temperature and the precipitate filtered off. The solid was partitioned between dichloromethane (400 ml) and saturated NaHCO3 solution (500 ml). The aqueous phase was extracted with dichloromethane (2×400 ml) and the combined organic phases dried over anhydrous MgSO4. The solvent was then removed in vacuo to give the title compound (86 g) as a crystalline solid.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
186 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of benzhydrylamine (25.0 g, 136 mmol), epichlorohydrine (12.6 g, 136 mmol) in MeOH (55 mL) was stirred for 3 days at room temperature. Then the mixture was stirred under reflux for 2 days. After cooling, the solvent was evaporated in vacuo and the resulting solid was washed with acetone (30 mL). Then the solid was suspended in Et2O (500 mL) and washed with aqueous 6N NaOH (100 mL). The organic layer was dried over MgSO4 and concentrated in vacuo to afford a product (13.6 g, 42%). This compound was used for the next reaction without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzhydrylazetidin-3-ol
1-Benzhydrylazetidin-3-ol
1-Benzhydrylazetidin-3-ol
1-Benzhydrylazetidin-3-ol
1-Benzhydrylazetidin-3-ol
1-Benzhydrylazetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.